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molecular formula C9H9BrF2O B8483876 4-(3-Bromopropoxy)-1,2-difluorobenzene

4-(3-Bromopropoxy)-1,2-difluorobenzene

Cat. No. B8483876
M. Wt: 251.07 g/mol
InChI Key: PWFZWIZFKGGHOK-UHFFFAOYSA-N
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Patent
US07648985B2

Procedure details

A mixture of 3,4-difluorophenol (2.60 g, 20.0 mmol), 1,3-dibromopropane (20.3 mL, 2001 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in acetonitril (30 mL) was heated at 75° C. overnight. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The crude product was purified by chromatography on silica gel. (Horizon™, flash system from Biotage™. Column: Flash 40+M, 40×150 mm. Eluent: 3% ethyl acetate in heptane. Concentration in vacuo afforded, 4.35 g of the title compound as a colourless oil with a purity of ca. 90%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[Br:10][CH2:11][CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
20.3 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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